o-Cresol alpha-D-Glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

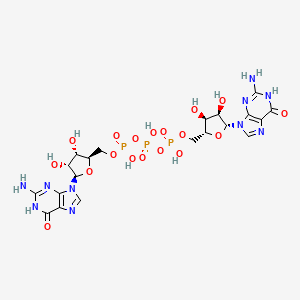

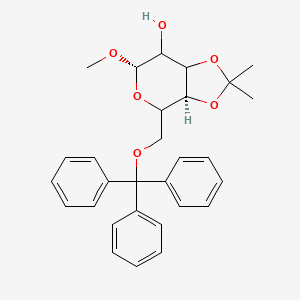

o-Cresol alpha-D-Glucuronide is a biochemical compound with the molecular formula C13H16O7 and a molecular weight of 284.26 g/mol . It is a glucuronide conjugate of o-cresol, which is a type of cresol, a hydroxytoluene that can be extracted naturally from coal tar or synthesized . Glucuronides are typically formed in the body to facilitate the excretion of various substances, including drugs and endogenous compounds.

Mécanisme D'action

Target of Action

o-Cresol β-D-Glucuronide, also known as o-Cresol beta-D-Glucuronide, is a derivative of phenol and is an isomer of p-cresol and m-cresol Cresols in general are known to have bactericidal, pesticidal, and disinfectant properties .

Mode of Action

Cresols, in general, are known to exert their effects through their interaction with microbial cell membranes, leading to leakage of cell contents and ultimately cell death .

Biochemical Pathways

It is known that cresols are mainly conjugated with glucuronic acid and inorganic sulfate, which are key components of phase ii drug metabolism pathways .

Pharmacokinetics

It is known that cresols are absorbed across the respiratory and gastrointestinal tract and through the intact skin . They are widely distributed throughout the body after uptake . Cresols are mainly conjugated with glucuronic acid and inorganic sulfate and excreted as conjugates with the urine .

Result of Action

Cresols, in general, are known to cause cell death through their interaction with microbial cell membranes .

Action Environment

It is known that cresols are stable but sensitive to light and air . They are combustible and incompatible with oxidizing agents and alkalis .

Analyse Biochimique

Biochemical Properties

o-Cresol beta-D-Glucuronide is believed to act as a substrate for the enzyme glucuronosyltransferase. This enzyme catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to a substrate molecule. This reaction is part of the glucuronidation process, a major pathway for the detoxification and elimination of xenobiotics.

Cellular Effects

The cellular effects of o-Cresol beta-D-Glucuronide are not well-studied. Related compounds such as p-Cresol have been shown to have effects on cells. For example, p-Cresol exposure resulted in concentration- and time-dependent changes in oxidative stress, glutathione concentration, and cellular necrosis at toxicologically relevant conditions

Molecular Mechanism

It is known that glucuronides can act as antagonists at the principal lipopolysaccharide receptor TLR4 . This suggests that o-Cresol beta-D-Glucuronide may exert its effects at the molecular level through interactions with specific receptors or proteins.

Temporal Effects in Laboratory Settings

It is known that glucuronides are generally stable and resistant to degradation

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of o-Cresol beta-D-Glucuronide in animal models. Related compounds such as p-Cresol have been studied. For instance, the administration of a non-toxic dose of p-Cresol improved glucose tolerance in mice

Metabolic Pathways

o-Cresol beta-D-Glucuronide is involved in the glucuronidation process, a major pathway for the detoxification and elimination of xenobiotics. This process involves the transfer of glucuronic acid from UDP-glucuronic acid to a substrate molecule, catalyzed by the enzyme glucuronosyltransferase.

Transport and Distribution

Glucuronides are generally known to be transported and distributed within cells and tissues via various transporters and binding proteins .

Subcellular Localization

Glucuronides are generally thought to be localized in the cytoplasm

Méthodes De Préparation

The synthesis of o-Cresol alpha-D-Glucuronide can be achieved through enzymatic or chemical glucuronidation of o-cresol. One common method involves the use of trichloroacetimidate as a glucuronidation reagent, followed by mild hydrolysis to obtain the desired product . The preparation process may also involve selective monodeacylation using chemical or enzymatic hydrolyses

Analyse Des Réactions Chimiques

o-Cresol alpha-D-Glucuronide can undergo various chemical reactions, including hydrolysis and oxidation. Hydrolysis of the glucuronide bond can be achieved using acid or enzymatic hydrolysis, converting the compound back to o-cresol and glucuronic acid . Oxidation reactions may involve the transformation of the cresol moiety into corresponding quinones or other oxidized products. Common reagents used in these reactions include acids, bases, and oxidizing agents.

Applications De Recherche Scientifique

o-Cresol alpha-D-Glucuronide has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a biochemical marker in proteomics research to study the metabolism and excretion of cresol compounds . In medical research, it serves as a model compound to investigate the detoxification pathways of phenolic compounds in the body . Additionally, it is used in studies related to the gut microbiome, as it is a metabolite formed by the microbial metabolism of dietary components .

Comparaison Avec Des Composés Similaires

o-Cresol alpha-D-Glucuronide can be compared with other glucuronide conjugates of phenolic compounds, such as p-cresol glucuronide and morphine-6-glucuronide. p-Cresol glucuronide is another detoxification product formed from p-cresol, and it shares similar properties and functions with this compound . Morphine-6-glucuronide, on the other hand, is a glucuronide conjugate of morphine and has significant analgesic activity, highlighting the diverse roles of glucuronides in the body . The uniqueness of this compound lies in its specific formation from o-cresol and its role in the detoxification of this particular phenolic compound.

Propriétés

IUPAC Name |

(3R,4R,5R,6R)-3,4,5-trihydroxy-6-(2-methylphenoxy)oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7/c1-6-4-2-3-5-7(6)19-13-10(16)8(14)9(15)11(20-13)12(17)18/h2-5,8-11,13-16H,1H3,(H,17,18)/t8-,9-,10-,11?,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSZSICMSBXXRN-YWNZWZMFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2C(C(C(C(O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1O[C@@H]2[C@@H]([C@@H]([C@H](C(O2)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,9S,11S,13R,19S)-11,19-dihydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B1140827.png)